

# **Endoglin as a Biomarker in Cardiovascular Disease: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Endoglin (CD105) is a transmembrane glycoprotein that acts as a co-receptor for the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) superfamily, playing a critical role in vascular homeostasis and angiogenesis.[1][2] Its expression is particularly upregulated in proliferating endothelial cells.[3] Emerging evidence strongly suggests the involvement of endoglin in the pathophysiology of various cardiovascular diseases (CVDs), including atherosclerosis, heart failure, and hypertension, making it a promising biomarker for diagnosis, prognosis, and as a potential therapeutic target.[4][5] This document provides detailed application notes and protocols for the utilization of endoglin as a biomarker in cardiovascular research.

## **Forms of Endoglin**

There are three main forms of endoglin that are relevant in the context of cardiovascular disease:

- L-Endoglin (Long form): The predominant membrane-bound form, which is pro-angiogenic. [6]
- S-Endoglin (Short form): An alternatively spliced isoform of membrane endoglin with antiangiogenic effects.[6]



• Soluble Endoglin (sEng): Generated by the proteolytic cleavage of the extracellular domain of membrane endoglin, sEng can act as a circulating biomarker.[4] It is thought to function as a natural antagonist of TGF-β signaling.[4]

## Endoglin in Cardiovascular Pathologies Atherosclerosis

Membrane endoglin expression is significantly upregulated in the endothelial cells and smooth muscle cells of human atherosclerotic plaques, while it is undetectable in normal vessel walls. [7][8] This suggests a role for endoglin in plaque development and stability.[8]

Circulating soluble endoglin (sEng) levels have shown varying associations with coronary artery disease (CAD). Some studies report lower levels of sEng in patients with CAD compared to those without, with a stepwise decrease as the number of stenotic vessels increases.[9][10] This may be due to the increased formation of endoglin/TGF-β complexes in advanced disease.[10] Conversely, other studies suggest that sEng levels may be elevated in the early stages of atherosclerosis due to endothelial damage.[8]

### **Heart Failure**

Endoglin expression is increased in the left ventricles of patients with heart failure. Circulating sEng levels have been shown to correlate with the severity of heart failure, as classified by the New York Heart Association (NYHA).[1] Specifically, sEng levels increase with worsening NYHA class, suggesting its potential as a biomarker for disease progression and prognosis.[1]

### **Hypertension**

Soluble endoglin has been implicated in the pathogenesis of hypertension. Studies have shown a correlation between plasma sEng concentrations and systolic blood pressure. Elevated sEng levels are also found in patients with diabetes and hypertension who have target organ damage.

## **Data Presentation**

The following tables summarize quantitative data on endoglin levels in various cardiovascular diseases.



| Table 1: Soluble Endoglin (sEng) Levels in Coronary Artery Disease (CAD) |                           |                                   |           |
|--------------------------------------------------------------------------|---------------------------|-----------------------------------|-----------|
| Patient Group                                                            | Number of Subjects<br>(n) | sEng Levels (ng/mL,<br>median)    | Reference |
| Without CAD                                                              | 97                        | 4.37                              | [9][10]   |
| With CAD                                                                 | 147                       | 4.04                              | [9][10]   |
| 1-Vessel Disease                                                         | 55                        | 4.23                              | [9]       |
| 2-Vessel Disease                                                         | 42                        | 4.13                              | [9]       |
| 3-Vessel Disease                                                         | 50                        | 3.74                              | [9]       |
|                                                                          |                           |                                   |           |
| Table 2: Soluble Endoglin (sEng) Levels in Heart Failure by NYHA Class   |                           |                                   |           |
| Group                                                                    | Number of Subjects (n)    | sEng Levels (pg/mL,<br>mean ± SD) | Reference |
| Healthy Controls                                                         | 25                        | 3589 ± 588                        | [1]       |
| Suspected LV  Dysfunction                                                | 82                        | 4257 ± 966                        | [1]       |
| NYHA Class I                                                             | Not specified             | 3644.9 ± 579                      | [1]       |
| NYHA Class II                                                            | Not specified             | 4307 ± 968                        | [1]       |
| NYHA Class III                                                           | Not specified             | 4746 ± 947                        | [1]       |
| NYHA Class IV                                                            | Not specified             | 5089 ± 1073                       | [1]       |



| Table 3: Soluble Endoglin (sEng) Levels in Hypertension and Diabetes |                           |                                                             |                               |           |           |  |
|----------------------------------------------------------------------|---------------------------|-------------------------------------------------------------|-------------------------------|-----------|-----------|--|
| Patient Group                                                        | Number of Subjects<br>(n) |                                                             | sEng Levels (nự<br>mean ± SD) | g/mL,     | Reference |  |
| Healthy Controls                                                     | 65                        |                                                             | 5.21 ± 1.10                   |           | [10]      |  |
| Hypertensive Patients                                                | 159                       |                                                             | 4.39 ± 1.04                   |           | [10]      |  |
| Diabetic Patients without Hypertension                               | Not specified             |                                                             | 5.02 ± 0.98                   |           | [10]      |  |
| Diabetic Patients with<br>Hypertension                               | Not specified             |                                                             | 4.88 ± 1.20                   |           | [10]      |  |
|                                                                      |                           |                                                             |                               |           |           |  |
| Table 4: Membrane Er<br>Expression in<br>Atherosclerosis             | ndoglin                   |                                                             |                               |           |           |  |
| Tissue Type                                                          |                           | Endoglin Expression Level                                   |                               | Reference |           |  |
| Normal Arterial Wall                                                 |                           | Not detected in Smooth Muscle Cells                         |                               | [7]       |           |  |
| Atherosclerotic Plaques                                              |                           | High levels in Smooth Muscle<br>Cells and Endothelial Cells |                               | [7][8]    |           |  |

## **Experimental Protocols**

# Protocol 1: Quantification of Soluble Endoglin (sEng) by ELISA

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of sEng in human serum or plasma.

Materials:



- Human Endoglin ELISA Kit (e.g., from R&D Systems, Cat. No. DNDG00 or similar)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Wash buffer (as provided in the kit or 0.05% Tween 20 in PBS, pH 7.4)
- Sample collection tubes (serum or plasma with EDTA or heparin)

#### Procedure:

- Sample Collection and Preparation:
  - Collect whole blood and prepare serum or plasma according to standard procedures.
  - For serum, allow blood to clot for 2 hours at room temperature or overnight at 4°C before centrifugation at 1000 x g for 20 minutes.
  - For plasma, collect blood into tubes containing EDTA or heparin and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
  - Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freezethaw cycles.
- Reagent Preparation:
  - Bring all reagents and samples to room temperature before use.
  - Reconstitute the standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard as per the kit instructions.
  - Dilute the wash buffer concentrate and other reagents as specified in the kit manual.
- Assay Procedure (example based on a typical kit):
  - Add 100 μL of Assay Diluent to each well of the microplate.



- Add 50 μL of standard, control, or sample to the appropriate wells.
- Cover with an adhesive strip and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.
- Aspirate each well and wash four times with wash buffer.
- Add 200 μL of Endoglin Conjugate to each well.
- Cover with a new adhesive strip and incubate for 2 hours at room temperature on the shaker.
- Repeat the aspiration and wash step.
- Add 200 μL of Substrate Solution to each well and incubate for 30 minutes at room temperature, protected from light.
- $\circ~$  Add 50  $\mu L$  of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

#### Data Analysis:

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- Use a four-parameter logistic (4-PL) curve fit.
- Determine the concentration of sEng in the samples by interpolating their absorbance values from the standard curve.
- Correct for any sample dilution.

# Protocol 2: Immunohistochemical (IHC) Staining of Endoglin in Human Heart Tissue

## Methodological & Application





This protocol outlines the procedure for detecting endoglin expression in formalin-fixed, paraffin-embedded (FFPE) human heart tissue sections.

#### Materials:

- FFPE human heart tissue sections (5 μm) on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody: Rabbit anti-human Endoglin/CD105 polyclonal antibody
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- · Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Microscope

#### Procedure:

• Deparaffinization and Rehydration:



- Incubate slides in an oven at 60°C for 20 minutes.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final wash in deionized water for 5 minutes.

#### Antigen Retrieval:

- Immerse slides in a coplin jar containing citrate buffer (pH 6.0).
- Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

#### Staining:

- Wash sections in PBS three times for 5 minutes each.
- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
- Wash sections in PBS.
- Block non-specific binding by incubating sections with blocking solution for 1 hour at room temperature in a humidified chamber.
- Incubate sections with the primary anti-endoglin antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
- Wash sections in PBS.
- Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash sections in PBS.
- Develop the signal by adding DAB substrate and incubating for 2-10 minutes, or until the desired brown staining intensity is reached.



- Wash sections with deionized water.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin for 1-2 minutes.
  - "Blue" the sections in running tap water.
  - Dehydrate the sections through graded ethanol and clear in xylene.
  - Mount with a permanent mounting medium.
- Analysis:
  - Examine the slides under a microscope. Endoglin-positive staining will appear as brown precipitate, localized to the cell membrane of endothelial cells and other positive cell types. The nuclei will be counterstained blue.

# Protocol 3: Isolation and Culture of Human Cardiac Fibroblasts to Study TGF-β Signaling

This protocol describes the isolation of primary human cardiac fibroblasts from myocardial tissue for in vitro studies of TGF-β signaling pathways involving endoglin.

#### Materials:

- · Fresh human myocardial tissue
- Transport medium (e.g., DMEM with antibiotics)
- Collagenase type II
- Trypsin-EDTA
- Fibroblast growth medium (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin)
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/dishes



- Centrifuge
- Incubator (37°C, 5% CO2)

#### Procedure:

- Tissue Preparation:
  - Obtain fresh human myocardial tissue under sterile conditions and transport it in cold transport medium.
  - Wash the tissue with sterile PBS to remove excess blood.
  - Mince the tissue into small pieces (1-2 mm³) using sterile scissors or a scalpel.
- Enzymatic Digestion:
  - Transfer the minced tissue to a solution containing collagenase type II and trypsin-EDTA.
  - Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated.
     Pipette the solution up and down every 15 minutes to aid digestion.
  - Neutralize the enzymatic activity by adding an equal volume of fibroblast growth medium.
- Cell Isolation and Culture:
  - Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.
  - Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.
  - Discard the supernatant and resuspend the cell pellet in fibroblast growth medium.
  - Plate the cells in a culture flask and incubate at 37°C in a 5% CO2 incubator.
  - Cardiac fibroblasts will adhere to the plastic surface. After 1-2 hours, remove the medium containing non-adherent cells (cardiomyocytes, endothelial cells) and add fresh growth medium.
  - Change the medium every 2-3 days.



- Studying TGF-β Signaling:
  - Once the cardiac fibroblasts reach 70-80% confluency, they can be used for experiments.
  - $\circ$  To study the effect of TGF- $\beta$  on endoglin expression and downstream signaling, serumstarve the cells for 12-24 hours.
  - Treat the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for various time points.
  - Harvest the cells for downstream analysis, such as Western blotting for phosphorylated
     Smad proteins or quantitative PCR for endoglin and fibrosis-related gene expression.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of endoglin as a cardiovascular biomarker.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Usefulness of Soluble Endoglin as a Non-invasive Measure of Left Ventricular Filling Pressure in Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative correlation between endoglin levels and coronary atherosclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topography of immune cell infiltration in different stages of coronary atherosclerosis revealed by multiplex immunohistochemistry PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Endoglin, a TGF-beta receptor-associated protein, is expressed by smooth muscle cells in human atherosclerotic plaques PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low Plasma Levels of Soluble Endoglin and Cardiovascular Events in Patients Undergoing Coronary Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Soluble Endoglin Levels Are Inversely Associated With the Severity of Coronary Atherosclerosis-Brief Report PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Increased plasma soluble endoglin levels as an indicator of cardiovascular alterations in hypertensive and diabetic patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endoglin as a Biomarker in Cardiovascular Disease: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12101235#using-endalin-as-a-biomarker-in-cardiovascular-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com